4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine
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Overview
Description
4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a morpholine ring.
Preparation Methods
One common synthetic route starts with (2S,4R)-4-hydroxyproline, which undergoes a series of reactions including fluorination, cyclization, and functional group transformations to yield the desired compound . Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Scientific Research Applications
4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets in specific ways, making it useful for studying protein-ligand interactions and other biochemical processes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine can be compared with other compounds that feature pyrrolidine or morpholine rings. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents, leading to variations in biological activity.
Properties
Molecular Formula |
C9H16F2N2O |
---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
4-[(4,4-difluoropyrrolidin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H16F2N2O/c10-9(11)5-8(12-7-9)6-13-1-3-14-4-2-13/h8,12H,1-7H2 |
InChI Key |
JSESIZWRMHPPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CC(CN2)(F)F |
Origin of Product |
United States |
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